

# Foreword: The Thiazole Scaffold in Modern Chemistry

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## Compound of Interest

Compound Name: 4-tert-Butyl-2-methylthiazole

Cat. No.: B103288

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The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and drug discovery.<sup>[1][2]</sup> Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.<sup>[1][3][4][5]</sup> This guide focuses on a specific, valuable derivative: **4-tert-Butyl-2-methylthiazole** (CAS Number 15679-11-5). By providing an in-depth look at its synthesis, characterization, and potential applications, we aim to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their scientific endeavors.

## Core Molecular Profile

**4-tert-Butyl-2-methylthiazole** is a disubstituted thiazole that serves as a crucial intermediate and fragment in chemical synthesis.<sup>[6][7]</sup> The presence of a bulky tert-butyl group provides steric hindrance and increases lipophilicity, properties that can be strategically exploited in drug design to enhance binding affinity or improve metabolic stability.<sup>[8]</sup>

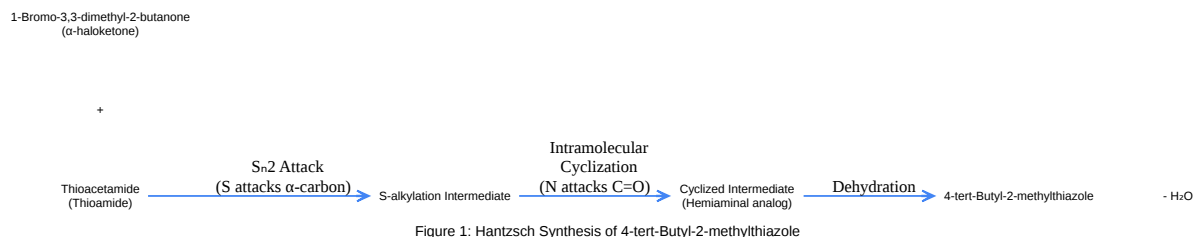
Table 1: Physicochemical Properties of **4-tert-Butyl-2-methylthiazole**

Property	Value	Source
CAS Number	15679-11-5	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NS	<a href="#">[6]</a> <a href="#">[10]</a>
Molecular Weight	155.26 g/mol	<a href="#">[6]</a> <a href="#">[10]</a>
Appearance	Powder or liquid	
Density	~1.001 g/cm <sup>3</sup>	<a href="#">[9]</a>
Boiling Point	~108 °C	<a href="#">[9]</a>
Purity	Typically ≥97%	<a href="#">[11]</a>
Storage	Store in a tightly closed container, often at 4°C for long-term stability.	<a href="#">[11]</a>

## Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most direct and widely recognized method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[\[12\]](#) This robust reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide.[\[12\]](#)[\[13\]](#) For **4-tert-Butyl-2-methylthiazole**, this translates to the reaction between 1-bromo-3,3-dimethyl-2-butanone and thioacetamide.

The causality of the mechanism is elegant in its efficiency. The sulfur atom of the thioamide, being a potent nucleophile, initiates the reaction by displacing the bromide from the  $\alpha$ -haloketone in an S<sub>N</sub>2 reaction.[\[14\]](#) This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the stable aromatic thiazole ring.[\[13\]](#)[\[14\]](#)



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**Caption:** Hantzsch Synthesis of 4-tert-Butyl-2-methylthiazole.

## Experimental Protocol: Hantzsch Synthesis

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific reaction scales.

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[13]
- **Initiation:** To the stirring solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. The choice of an alcohol solvent is crucial as it facilitates the solubility of both reactants and effectively mediates the proton transfer steps.
- **Reaction:** Heat the mixture to reflux (typically 60-80°C) and stir for 30 minutes to 2 hours.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling the reaction to room temperature, pour the contents into a beaker containing a weak base solution, such as 5% sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), to neutralize the hydrobromic acid byproduct.[13] This step is vital for precipitating the final product, which is often poorly soluble in aqueous media.[13]

- Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.
- Purification: The crude product is often of sufficient purity for characterization.<sup>[13]</sup> If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

## Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The tert-butyl group provides an exceptionally sharp and intense singlet signal, making it a useful probe for NMR studies.<sup>[8]</sup>

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ )

<sup>1</sup> H NMR	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Protons	~6.6-6.8	Singlet	1H	H5 (Thiazole ring)
~2.6-2.7	Singlet	3H	-CH <sub>3</sub> (at C2)	
~1.3-1.4	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl)	
<sup>13</sup> C NMR	Chemical Shift (δ) ppm	Assignment		
Carbons	~165-167	C2 (Thiazole ring)		
~160-162	C4 (Thiazole ring)			
~110-112	C5 (Thiazole ring)			
~34-36	-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary)			
~30-32	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl)			
~19-21	-CH <sub>3</sub> (at C2)			
(Note: Predicted shifts are based on standard chemical shift tables and data from similar structures. <a href="#">[15]</a> )				

## Protocol: Acquiring NMR Spectra

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.[\[16\]](#) Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or 500 MHz NMR spectrometer. Standard pulse programs are sufficient.[\[16\]](#)[\[17\]](#)

## Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

IR spectroscopy helps identify key functional groups, while MS confirms the molecular weight.

Table 3: Predicted IR and MS Data

Technique	Value	Assignment
IR	$\sim 3100\text{ cm}^{-1}$	C-H stretch (Thiazole ring)
$\sim 2960\text{ cm}^{-1}$	C-H stretch (Aliphatic)	
$\sim 1500\text{-}1550\text{ cm}^{-1}$	C=N stretch (Thiazole ring)	
$\sim 1460\text{ cm}^{-1}$	C=C stretch (Thiazole ring)	
MS (EI)	$m/z = 155$	$[\text{M}]^+$ (Molecular Ion)
$m/z = 140$	$[\text{M} - \text{CH}_3]^+$	
$m/z = 98$	$[\text{M} - \text{C}(\text{CH}_3)_3]^+$	
(Note: Predicted data based on typical values for thiazole derivatives. <a href="#">[16]</a> )		

## Applications in Research and Drug Development

**4-tert-Butyl-2-methylthiazole** is more than an intermediate; it is a strategic building block. Its structure can be systematically modified to generate libraries of novel compounds for biological screening.[\[3\]](#)

- **Fragment-Based Drug Discovery (FBDD):** The compound serves as an ideal fragment molecule due to its relatively low molecular weight and defined structural features.[\[6\]](#) It can

be used to probe the binding pockets of target proteins.

- **Scaffold for Lead Optimization:** The thiazole core can be functionalized at the C5 position, while the methyl and tert-butyl groups can be modified to fine-tune steric and electronic properties, influencing potency and selectivity.
- **Agrochemicals:** Beyond pharmaceuticals, the thiazole scaffold is also found in fungicides and other pest control agents.[3]

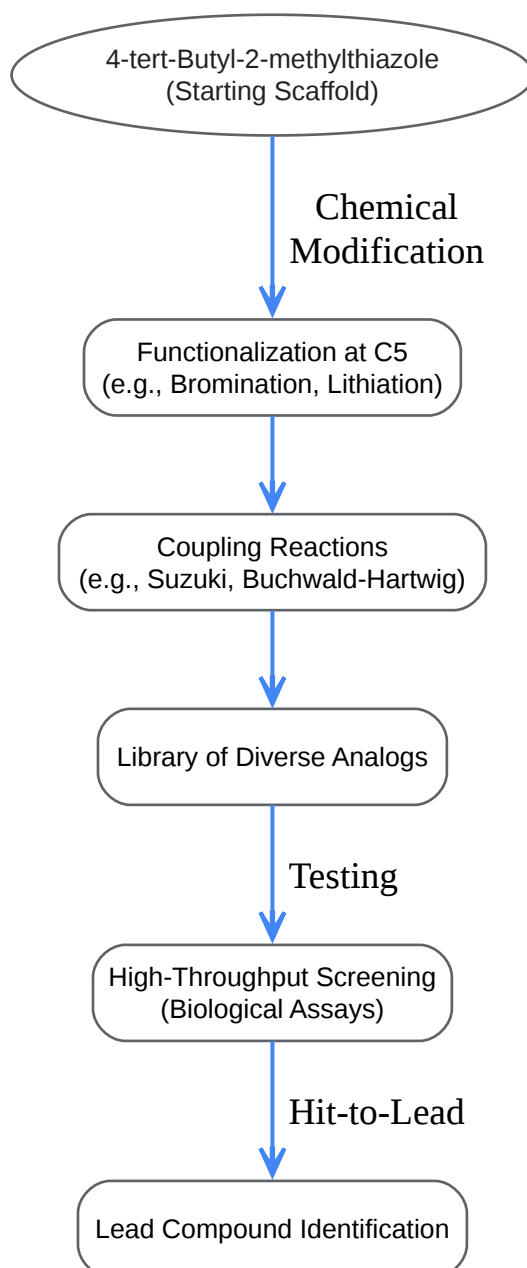


Figure 2: Role as a Scaffold in Drug Discovery

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**Caption:** Role as a Scaffold in Drug Discovery.

## Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidelines for similar thiazole derivatives apply.

- **Personal Protective Equipment (PPE):** Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[19] Use spark-proof tools, as many organic compounds are flammable.[19]
- **Storage:** Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.[7]
- **Hazards:** Thiazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[19] Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[19]

## Conclusion

**4-tert-Butyl-2-methylthiazole** is a compound of significant utility for the modern chemist. Its straightforward synthesis via the time-tested Hantzsch reaction, combined with its valuable structural motifs—the versatile thiazole ring and the property-modifying tert-butyl group—makes it an indispensable tool. This guide provides the core technical knowledge needed to synthesize, characterize, and strategically apply this compound in research, particularly within the demanding and innovative field of drug development.

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